molecular formula C19H14Cl2N2O2 B2496081 1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide CAS No. 339008-60-5

1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide

Cat. No. B2496081
CAS RN: 339008-60-5
M. Wt: 373.23
InChI Key: ZHXANULKTCTRKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives and related compounds often involves multi-step chemical reactions, utilizing different reagents and conditions to achieve desired structures and functionalities. For example, dihydropyridines (DHPs), closely related to pyridine derivatives, are synthesized through various methodologies, including the Hantzsch synthesis, highlighting the versatility and complexity of synthetic routes in this chemical class (Sharma & Singh, 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide, such as dihydropyridines and pyridine analogs, is crucial for their chemical and physical properties. These structures are often analyzed using spectroscopic techniques and computational chemistry to understand their conformations, reactivity, and interactions with biological targets (Boča et al., 2011).

Chemical Reactions and Properties

Pyridine derivatives participate in a wide range of chemical reactions, acting as substrates or intermediates in the synthesis of more complex molecules. Their reactivity is influenced by the pyridine ring's electronic properties and the nature of substituents, leading to diverse chemical behaviors and potential applications in medicinal chemistry and materials science (Negri et al., 2004).

Physical Properties Analysis

The physical properties of pyridine derivatives, including melting points, boiling points, solubility, and crystal structures, are determined by their molecular geometry and intermolecular interactions. These properties are essential for understanding the compound's behavior in different environments and applications, from pharmaceutical formulations to material science applications (Fenouillot et al., 2010).

Chemical Properties Analysis

The chemical properties of 1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide and related compounds are characterized by their reactivity patterns, stability under various conditions, and potential biological activities. These properties are pivotal for their application in drug design, synthesis of novel materials, and understanding their mechanism of action at the molecular level (Li Petri et al., 2021).

Scientific Research Applications

Chemistry and Properties of Related Compounds

  • Chemical Variability and Properties : Studies on compounds containing similar structural features, such as 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), reveal significant chemical variability. These compounds exhibit a wide range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This suggests potential areas of investigation for 1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide in spectroscopy, materials science, and bioactivity studies (Boča, Jameson, & Linert, 2011).

  • Synthesis and Reactivity : The synthesis and reactivity of related compounds, such as 1,2-oxazines and 1,2-benzoxazines, underline the importance of these structures in generating various heterocyclic compounds. These compounds are synthesized through methods like dehydration and cyclization, which might be relevant for synthesizing or modifying 1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide (Sainsbury, 1991).

Applications in Supramolecular Chemistry and Material Science

  • Supramolecular Chemistry : Benzene-1,3,5-tricarboxamides (BTAs) and their derivatives have been pivotal in supramolecular chemistry, suggesting that compounds with similar functional groups or structural backbone could be explored for assembling supramolecular structures. These structures find applications ranging from nanotechnology to biomedical applications, hinting at possible research directions for our compound of interest (Cantekin, de Greef, & Palmans, 2012).

Potential Pharmacological Interests

  • Pharmacological Profile Improvement : Analogues based on the pyrrolidin-2-one pharmacophore, like phenylpiracetam, have shown significant pharmacological benefits. By extension, compounds structurally related or analogous to 1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide could potentially offer novel CNS agents for enhancing cognitive functions and treating neurological disorders (Veinberg et al., 2015).

Mechanism of Action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. For instance, if it can release toxic gases upon decomposition or react violently under certain conditions, it could be hazardous .

Future Directions

The future directions for research on this compound would depend on its applications. If it’s a pharmaceutical compound, future research could focus on improving its efficacy or reducing its side effects. If it’s used in material science, research could focus on enhancing its properties .

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-16-7-4-8-17(21)15(16)12-23-11-13(9-10-18(23)24)19(25)22-14-5-2-1-3-6-14/h1-11H,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXANULKTCTRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide

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